Rhazinilam

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rhazinilam is a natural product found in Aspidosperma excelsum, Kopsia singapurensis, and other organisms with data available.

Aplicaciones Científicas De Investigación

Structural Characteristics

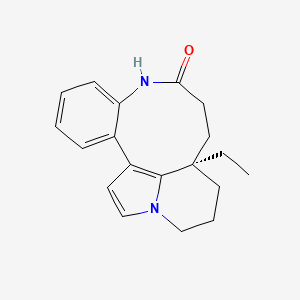

Rhazinilam is characterized by a tetracyclic framework that includes a heterobiaryl fragment composed of pyrrole and substituted aniline units, along with a strained nine-membered lactam. This structure imposes axial chirality , which contributes to its biological activity. The compound exhibits significant antimitotic effects, making it a subject of interest for cancer research.

Antimitotic Properties

This compound has been shown to inhibit microtubule assembly and disassembly in vitro, similar to the well-known chemotherapeutic agent paclitaxel. It promotes the formation of abnormal tubulin spirals and microtubule bundles, leading to mitotic arrest in cancer cells. Specifically, studies have demonstrated that this compound induces the formation of aberrant spiral polymers when interacting with purified tubulin, which is indicative of its unique mechanism of action compared to traditional antimitotic agents .

Cytotoxicity

Research indicates that this compound exhibits cytotoxicity against various cancer cell lines at low micromolar concentrations. However, it has shown limited efficacy in vivo. For instance, it was found to inhibit the growth of human MCF-7 breast carcinoma cells effectively, correlating with its ability to induce microtubule bundle formation .

Synthesis Strategies

The total synthesis of this compound has been a focal point for synthetic chemists due to its complex structure. Various synthetic routes have been developed over the years:

- Electrophilic Aromatic Substitution : The first total synthesis was achieved by Smith et al. in 1973 using electrophilic aromatic substitution methods .

- Transannular Cyclization : More recent strategies involve transannular cyclization techniques that exploit axial chirality for enantioselective synthesis .

- Gold-Catalyzed Cascade Reactions : Innovative approaches include gold-catalyzed reactions that facilitate the construction of the compound's intricate framework .

Case Study 1: Microtubule Interaction

In a study examining the interaction between this compound and tubulin, researchers developed an assay using glutamate and GTP to analyze spiral formation induced by this compound. The study found that modifications to the side chain of this compound analogs significantly influenced their biological activity, establishing a correlation between structural variations and cytotoxic effects on cancer cells .

Case Study 2: Anticancer Drug Development

The unique properties of this compound have prompted investigations into its potential as a lead compound for new anticancer drugs. Its ability to disrupt normal microtubule dynamics positions it as a candidate for further development alongside traditional chemotherapeutics like paclitaxel and vinca alkaloids .

Análisis De Reacciones Químicas

Reactions with Tubulin

Rhazinilam interacts with tubulin, a key protein involved in microtubule formation.

-

Microtubule Assembly: this compound affects microtubule assembly, and its activity is enhanced by GTP and MgCl2 .

-

Spiral Polymer Formation: this compound induces the formation of aberrant spiral polymers from tubulin . The morphology of the this compound-induced polymer depends on the reaction conditions. In specific conditions, the polymer consists entirely of tubulin spirals .

Synergy with NSC 613241:

This compound exhibits synergy with the diphenylpyridazinone NSC 613241 in inducing spiral formation under restrictive reaction conditions .

-

Spiral formation was minimal with either compound alone but extensive with both compounds together .

-

Experiments at 0 °C in the absence of GTP showed that spiral formation required both a DPP derivative and this compound .

Effects of Other Compounds:

Various compounds can inhibit the this compound reaction, as shown in the table below :

| Compound | Inhibits (−)-rhazinilam reaction at 10 °C | Inhibits (−)-rhazinilam reaction at 20 °C | Inhibits NSC 613241 reaction at 0 °C | Inhibits NSC 613241 reaction at 10 °C | Inhibits NSC 613241 reaction at 20 °C |

|---|---|---|---|---|---|

| Podophyllotoxin | Yes | Yes | Yes | Yes | Yes |

| Thiocolchicine | Yes | Yes | Yes | Yes | No |

| Combretastatin A-4 | Yes | No | Yes | Yes | No |

| Nocodazole | Yes | Yes | Yes | Yes | Yes |

| Vinorelbine | Yes | Yes | Yes | Yes | Yes |

| Vinblastine | No | No | Yes | Yes | No |

| Vincristine | No | No | Yes | Yes | No |

| Maytansine | Yes | Yes | Yes | Yes | Yes |

| Dolastatin 10 | Yes | Yes | Yes | Yes | Yes |

| Cryptophycin 1 | Yes | Yes | Yes | No | No |

| Hemiasterlin | Yes | Yes | Yes | Yes | Yes |

| Dolastatin 15 | Yes | No | Yes | Yes | No |

| Pentapeptide | Yes | Yes | Yes | Yes | Yes |

| Halichondrin B | Yes | Yes | Yes | Yes | Yes |

| Spongistatin 1 | Yes | Yes | Yes | Yes | Yes |

Binding Studies

Binding studies using radiolabeled this compound have provided insights into its interaction with tubulin and other compounds .

| Radiolabeled ligand | Potential inhibitor | Ligand bound/tubulin in aberrant polymer ± SD (% tubulin recovered in pellet) |

|---|---|---|

| 10 μM (−)-Rhazinilam | - | 0.37 ± 0.053 (37 ± 5.1) |

| 10 μM (−)-Rhazinilam | 80 μM NSC 613241 | 0.32 ± 0.022 (89 ± 6.4) |

| 10 μM NSC 613241 | - | 0.15 ± 0.013 (72 ± 5.4) |

| 10 μM NSC 613241 | 80 μM (−)-rhazinilam | 0.16 ± 0.014 (95 ± 5.2) |

Spontaneous Generation

(−)-Rhazinilam can be spontaneously generated from a natural product during isolation .

Propiedades

Fórmula molecular |

C19H22N2O |

|---|---|

Peso molecular |

294.4 g/mol |

Nombre IUPAC |

(12R)-12-ethyl-8,16-diazatetracyclo[10.6.1.02,7.016,19]nonadeca-1(19),2,4,6,17-pentaen-9-one |

InChI |

InChI=1S/C19H22N2O/c1-2-19-10-5-12-21-13-9-15(18(19)21)14-6-3-4-7-16(14)20-17(22)8-11-19/h3-4,6-7,9,13H,2,5,8,10-12H2,1H3,(H,20,22)/t19-/m1/s1 |

Clave InChI |

VLQAFTDOIRUYSZ-LJQANCHMSA-N |

SMILES |

CCC12CCCN3C1=C(C=C3)C4=CC=CC=C4NC(=O)CC2 |

SMILES isomérico |

CC[C@]12CCCN3C1=C(C=C3)C4=CC=CC=C4NC(=O)CC2 |

SMILES canónico |

CCC12CCCN3C1=C(C=C3)C4=CC=CC=C4NC(=O)CC2 |

Sinónimos |

hazinilam rhazinilam, (8aR*,14aR*)-(+-)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.